4-butoxy-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide
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Overview
Description
4-butoxy-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a butoxy group attached to a benzamide core, with a cyclohexylmethyl group linked to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 4-butoxybenzoic acid with thionyl chloride to form 4-butoxybenzoyl chloride. This intermediate is then reacted with an amine to form the benzamide.
Introduction of the Piperazine Ring: The next step involves the introduction of the piperazine ring. This can be achieved by reacting the benzamide intermediate with 1-(4-methylpiperazin-1-yl)cyclohexylmethyl chloride under basic conditions.
Final Coupling: The final step involves coupling the piperazine-containing intermediate with the benzamide core under suitable reaction conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The butoxy group can be oxidized to form a butoxy radical, which can further react to form various oxidation products.
Reduction: The benzamide core can be reduced to form the corresponding amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of butoxy radicals and subsequent oxidation products.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
4-butoxy-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological and psychiatric disorders.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as enhanced thermal stability and conductivity.
Biological Research: It is used in studies investigating the interaction of benzamide derivatives with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-butoxy-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
4-butoxy-N-(4-methylpiperazin-1-yl)benzamide: Similar structure but lacks the cyclohexylmethyl group.
4-butoxy-N-{[1-(4-dimethylamino)piperidin-1-yl]methyl}benzamide: Similar structure but contains a piperidine ring instead of a piperazine ring.
Uniqueness
4-butoxy-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide is unique due to the presence of both a piperazine ring and a cyclohexylmethyl group, which confer specific chemical and biological properties. This combination of structural features is not commonly found in other benzamide derivatives, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C23H37N3O2 |
---|---|
Molecular Weight |
387.6 g/mol |
IUPAC Name |
4-butoxy-N-[[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl]benzamide |
InChI |
InChI=1S/C23H37N3O2/c1-3-4-18-28-21-10-8-20(9-11-21)22(27)24-19-23(12-6-5-7-13-23)26-16-14-25(2)15-17-26/h8-11H,3-7,12-19H2,1-2H3,(H,24,27) |
InChI Key |
KLJPESFRBHWANT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC2(CCCCC2)N3CCN(CC3)C |
Origin of Product |
United States |
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